Arjunetin

描述

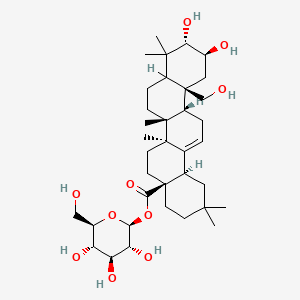

RN given for (2alpha,3beta,19alpha)-isomer; has antifeedant, growth inhibitory, and oviposition-deterrent activities against Spilartia obliqua; structure in first source

属性

CAS 编号 |

31297-79-7 |

|---|---|

分子式 |

C36H58O10 |

分子量 |

650.8 g/mol |

IUPAC 名称 |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1S,4aR,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

InChI |

InChI=1S/C36H58O10/c1-31(2)12-14-36(30(44)46-29-26(41)25(40)24(39)20(17-37)45-29)15-13-34(6)18(23(36)28(31)43)8-9-22-33(5)16-19(38)27(42)32(3,4)21(33)10-11-35(22,34)7/h8,19-29,37-43H,9-17H2,1-7H3/t19-,20-,21+,22-,23-,24-,25+,26-,27+,28+,29+,33+,34-,35-,36+/m1/s1 |

InChI 键 |

CUOZRGBQTOSWAY-PWEPJYDOSA-N |

手性 SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C |

规范 SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O)C |

同义词 |

arjunetin |

产品来源 |

United States |

Foundational & Exploratory

Arjunetin: A Technical Guide to its Therapeutic Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arjunetin is a triterpenoid saponin isolated from the bark of Terminalia arjuna, a tree with a long history of use in traditional medicine for cardiovascular and other ailments.[1][2] Emerging research has begun to elucidate the specific therapeutic properties of this compound, suggesting its potential as a lead compound in drug development. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the therapeutic activities of this compound, with a focus on its antiviral, antibacterial, antioxidant, and potential anticancer and cardiotonic effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development.

Therapeutic Properties and Quantitative Data

This compound has demonstrated a range of biological activities in preclinical studies. The following sections summarize the key findings and present the available quantitative data in a structured format.

Antiviral Activity

Recent in-silico studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2. Molecular docking and molecular dynamics simulations have shown that this compound can bind to key viral proteins with high affinity.

Table 1: Molecular Docking Binding Energies of this compound against SARS-CoV-2 Targets [2]

| Target Protein | This compound Binding Energy (kcal/mol) | Lopinavir Binding Energy (kcal/mol) | Remdesivir Binding Energy (kcal/mol) |

| 3CLpro | -8.4 | -7.2 | - |

| PLpro | -7.6 | -7.7 | - |

| RdRp | -8.1 | - | -7.6 |

Note: Higher negative values indicate stronger binding affinity.

Antibacterial Activity

This compound has shown selective antibacterial activity. Notably, it is effective against Staphylococcus epidermidis, a common cause of opportunistic infections.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | MIC (mg/mL) | Reference |

| Staphylococcus epidermidis | 0.13 | [3] |

| Staphylococcus aureus | > 0.5 | [3] |

| Pseudomonas aeruginosa | > 0.5 | [3] |

Antioxidant Activity

This compound has been identified as a significant contributor to the antioxidant properties of Terminalia arjuna extracts. It exhibits antioxidant effects through mechanisms such as catalase inhibition.[2]

Anticancer Activity

While the anticancer potential of Terminalia arjuna extracts is recognized, specific cytotoxic data for this compound is limited. One study that isolated this compound along with other compounds found that Arjunic acid was the primary cytotoxic agent against several cancer cell lines.[4] However, the pro-apoptotic effects of T. arjuna extracts, which contain this compound, suggest a potential role in cancer therapy through the modulation of signaling pathways involving p53 and caspases.[5]

Cardiotonic Activity

The cardiotonic effects of Terminalia arjuna are well-documented, with extracts showing positive inotropic effects.[6][7][8] While this compound is a known constituent of these extracts, its specific contribution to the cardiotonic activity has not been quantitatively determined.[6][9]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Isolation and Purification of this compound

A general protocol for the isolation of this compound from Terminalia arjuna bark involves sequential solvent extraction followed by chromatographic separation.

-

Extraction:

-

Fractionation:

-

The crude extract is then fractionated using column chromatography over silica gel.

-

A gradient elution is performed with a solvent system such as chloroform-methanol to separate different fractions.

-

-

Purification:

In-Silico Molecular Docking and Dynamics

-

Protein and Ligand Preparation:

-

The 3D structures of the target viral proteins (e.g., SARS-CoV-2 3CLpro, PLpro, RdRp) are obtained from the Protein Data Bank (PDB).

-

The 3D structure of this compound is prepared and optimized using appropriate software.

-

-

Molecular Docking:

-

Molecular Dynamics Simulation:

-

The protein-ligand complexes are subjected to molecular dynamics simulations for a defined period (e.g., 100 ns) to study the stability of the interactions.[2]

-

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.[13]

-

Preparation of Inoculum:

-

A standardized suspension of the test bacterium (e.g., Staphylococcus epidermidis) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

-

-

Serial Dilution:

-

This compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.[13]

-

In Vitro Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

-

Cell Seeding:

-

Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

-

Treatment:

-

The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the potential signaling pathways modulated by this compound and a typical experimental workflow.

Conclusion and Future Directions

This compound, a triterpenoid saponin from Terminalia arjuna, exhibits promising therapeutic properties, including antiviral, antibacterial, and antioxidant activities. While its potential in cancer and cardiovascular diseases is suggested by studies on the plant extract, further research is required to elucidate the specific role and mechanisms of this compound. Future investigations should focus on:

-

Determining the IC50 values of pure this compound against a broader range of cancer cell lines.

-

Quantifying its antifungal activity against clinically relevant fungal strains.

-

Elucidating its specific contribution to the cardiotonic effects of Terminalia arjuna.

-

Investigating its impact on key signaling pathways, such as NF-κB, to better understand its anti-inflammatory and immunomodulatory potential.

-

Conducting in vivo studies to validate the in vitro findings and assess its pharmacokinetic and safety profiles.

This technical guide provides a foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound into novel clinical applications.

References

- 1. ijsr.net [ijsr.net]

- 2. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ijasrm.com [ijasrm.com]

- 5. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Terminalia arjuna Bark and inotropic therapy for heart failure [journal.kci.go.kr]

- 7. ijrpr.com [ijrpr.com]

- 8. The aqueous extract, not organic extracts, of Terminalia arjuna bark exerts cardiotonic effect on adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Terminalia arjuna Bark and inotropic therapy for heart failure [test-compa.inforang.com]

- 10. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. phytopharmajournal.com [phytopharmajournal.com]

Arjunetin: A Technical Guide to Its Role in Traditional and Modern Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunetin, a triterpenoid saponin glycoside primarily isolated from the bark of Terminalia arjuna, holds a significant place in traditional Ayurvedic medicine, particularly for its reputed cardioprotective effects. This technical guide provides a comprehensive overview of the traditional uses, phytochemical properties, and scientifically validated pharmacological activities of this compound. We delve into detailed experimental protocols for key assays, present quantitative data on its biological efficacy, and elucidate its molecular mechanisms of action through signaling pathway diagrams. This document aims to serve as a foundational resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound.

Introduction

Terminalia arjuna, a prominent tree in the Indian subcontinent, has been a cornerstone of traditional medicine for centuries, with its bark being extensively used for a variety of ailments.[1] this compound, a key bioactive constituent of this plant, has garnered considerable scientific interest for its diverse pharmacological properties. This guide synthesizes the existing knowledge on this compound, bridging its traditional applications with modern scientific evidence to facilitate further research and potential therapeutic development.

Phytochemical Properties of this compound

This compound is classified as an oleanane-type triterpenoid glycoside. Its chemical structure consists of a pentacyclic triterpenoid aglycone, arjungenin, attached to a sugar moiety. The isolation and purification of this compound from Terminalia arjuna bark typically involve soxhlet extraction with solvents of increasing polarity, followed by chromatographic separation.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₆H₅₈O₁₁ |

| Molecular Weight | 666.8 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in ethanol and methanol |

Traditional Medicinal Uses

In Ayurveda, the bark of Terminalia arjuna, rich in this compound and other bioactive compounds, is primarily revered as a "guardian of the heart".[1] It has been traditionally used to treat a spectrum of cardiovascular conditions, including:

Beyond its cardiovascular applications, traditional medicine also utilizes Terminalia arjuna for its astringent, anti-inflammatory, and antimicrobial properties in treating conditions like dysentery, ulcers, and skin disorders.

Pharmacological Activities and Quantitative Data

Modern scientific investigation has substantiated many of the traditional claims associated with Terminalia arjuna and its constituents, including this compound. The following sections detail the key pharmacological activities with available quantitative data.

Antimicrobial Activity

This compound has demonstrated activity against various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key quantitative measure of its efficacy.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus epidermidis | 130 | [2] |

| Staphylococcus aureus | >500 | [2] |

| Pseudomonas aeruginosa | >500 | [2] |

Antioxidant Activity

This compound exhibits significant free radical scavenging properties, which are believed to contribute to its cardioprotective and other therapeutic effects. The half-maximal inhibitory concentration (IC50) is a common metric for antioxidant activity.

Table 3: In Vitro Antioxidant Activity of Terminalia arjuna Extracts (containing this compound)

| Assay | Solvent Extract | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Methanol | 6.34 | [3] |

| DPPH Radical Scavenging | Ethanol | 7.76 | [3] |

| Nitric Oxide Scavenging | Methanol | 25.18 | [3] |

| Nitric Oxide Scavenging | Petroleum Ether | 9.49 | [4] |

| Nitric Oxide Scavenging | Hexane | 9.80 | [4] |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound are attributed to its ability to inhibit key inflammatory enzymes and mediators.

Table 4: In Vitro Anti-inflammatory Activity of this compound and Related Compounds

| Assay | Compound/Extract | IC50 | Reference |

| COX-1 Inhibition | Terminalia arjuna compounds (general) | Varies | [5][6][7] |

| COX-2 Inhibition | Terminalia arjuna compounds (general) | Varies | [5][6][7] |

| Lipoxygenase Inhibition | Terminalia arjuna extract | Varies | [8][9][10][11][12] |

Antiviral Activity (In Silico)

Recent in silico studies have highlighted the potential of this compound as an antiviral agent, particularly against SARS-CoV-2, by targeting key viral proteins.

Table 5: In Silico Binding Affinities of this compound to SARS-CoV-2 Proteins

| Target Protein | Binding Energy (kcal/mol) | Reference |

| 3CLpro | -8.4 | [1] |

| PLpro | -7.6 | [1] |

| RdRp | -8.1 | [1] |

Cardiovascular Effects

While many in vivo studies have focused on Terminalia arjuna extracts, the data suggests a significant contribution from its constituent triterpenoids, including this compound, to its cardioprotective effects. These effects include positive inotropic action, reduction of hypertension, and protection against myocardial injury.

Anticancer Activity

Emerging evidence suggests that this compound and related compounds may possess anticancer properties by inducing apoptosis in cancer cell lines.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Isolation and Purification of this compound

-

Extraction: Air-dried and powdered bark of Terminalia arjuna (1.5 kg) is subjected to Soxhlet extraction for 72 hours with solvents of increasing polarity, starting with hexane, followed by chloroform, and then ethanol (5 L each). The extracts are filtered and concentrated under vacuum.[1]

-

Column Chromatography: The dried ethanol extract is subjected to column chromatography on silica gel (60-120 mesh). The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are pooled, concentrated, and further purified by repeated column chromatography or preparative HPLC to yield pure this compound.[1]

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination

-

Method: Agar well diffusion method.

-

Inoculum Preparation: A standardized inoculum of the test microbial strain (10⁶ cfu/mL) is prepared.

-

Assay: A twofold serial dilution of this compound is prepared in a suitable solvent (e.g., 20% DMSO) to achieve a range of concentrations. 100 µL of each dilution is added to wells created in agar plates previously seeded with the microbial inoculum. The plates are incubated under appropriate conditions, and the lowest concentration of this compound that completely inhibits visible growth is recorded as the MIC.

Antioxidant Activity - DPPH Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Procedure: A solution of DPPH in methanol is prepared. Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature. The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.[13]

Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Wistar rats.

-

Procedure: Paw edema is induced by sub-plantar injection of 1% carrageenan into the right hind paw of the rats. This compound is administered orally or intraperitoneally at different doses prior to carrageenan injection. The paw volume is measured at various time intervals using a plethysmometer. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[14][15][16][17][18]

Anticancer Activity - Apoptosis Assay by Flow Cytometry

-

Cell Line: A suitable cancer cell line (e.g., HCT116 colon cancer cells).[19]

-

Procedure: Cells are treated with different concentrations of this compound for a specified time. The cells are then harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The stained cells are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[19][20][21][22][23]

Signaling Pathways and Molecular Mechanisms

The pharmacological effects of this compound are mediated through the modulation of various intracellular signaling pathways.

Anti-inflammatory Signaling

This compound is hypothesized to exert its anti-inflammatory effects by inhibiting the pro-inflammatory NF-κB and MAPK signaling pathways.

Caption: this compound's proposed inhibition of the NF-κB signaling pathway.

Caption: Proposed mechanism of this compound's modulation of the MAPK pathway.

Apoptosis Induction in Cancer Cells

This compound's anticancer activity is likely mediated by the induction of apoptosis through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins.

Caption: this compound's role in the induction of apoptosis in cancer cells.

Conclusion and Future Directions

This compound, a key bioactive compound from Terminalia arjuna, demonstrates a wide array of pharmacological activities that validate its traditional medicinal uses, particularly in the context of cardiovascular health. Its antioxidant, anti-inflammatory, antimicrobial, and potential antiviral and anticancer properties make it a promising candidate for further drug development.

Future research should focus on:

-

Conducting more in-depth in vivo studies and clinical trials with purified this compound to establish its efficacy and safety profile for specific indications.

-

Elucidating the precise molecular targets and downstream signaling effects of this compound to fully understand its mechanisms of action.

-

Exploring synergistic effects of this compound with other phytochemicals from Terminalia arjuna and with conventional drugs.

-

Developing optimized drug delivery systems to enhance the bioavailability and therapeutic efficacy of this compound.

This technical guide provides a solid foundation for these future endeavors, highlighting the significant potential of this compound as a lead compound in the development of novel therapeutics.

References

- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study [mdpi.com]

- 10. ijpsonline.com [ijpsonline.com]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. academicjournals.org [academicjournals.org]

- 13. Isolation and Bioassay of a New Terminalone A from Terminalia arjuna - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wvj.science-line.com [wvj.science-line.com]

- 19. Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. journal.waocp.org [journal.waocp.org]

Chemical Structure Elucidation of Arjunetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna, has garnered significant interest for its diverse pharmacological activities, including cardioprotective, anti-inflammatory, and potential antiviral properties.[1] The elucidation of its complex chemical structure has been a crucial step in understanding its bioactivity and potential for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure elucidation of this compound, detailing the experimental protocols for its isolation and the spectroscopic data that defined its molecular architecture. Furthermore, this document illustrates the key signaling pathways associated with its biological activities.

Introduction

This compound is an oleanane-type triterpenoid glycoside, a class of natural products known for their diverse biological effects.[2] It is one of the major bioactive constituents of Terminalia arjuna, a medicinal plant widely used in traditional Ayurvedic medicine for cardiovascular ailments.[3][4] The precise determination of this compound's structure, including its stereochemistry and the nature of its glycosidic linkage, has been accomplished through a combination of chemical and spectroscopic techniques. This guide aims to provide a detailed account of this process for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Isolation of this compound

This compound is primarily isolated from the ethanolic extract of the dried bark of Terminalia arjuna. The general workflow for its isolation and purification is depicted below.

Figure 1: General workflow for the isolation of this compound.

Experimental Protocol: Isolation

The following protocol is a synthesized methodology based on published procedures.[2][4]

-

Preparation of Plant Material: Air-dried bark of Terminalia arjuna (1.5 kg) is ground into a fine powder.[4]

-

Soxhlet Extraction: The powdered bark is sequentially extracted for 72 hours with solvents of increasing polarity: hexane, chloroform, and finally ethanol (5 L of each).[4] This sequential extraction removes non-polar and moderately polar compounds before extracting the more polar glycosides like this compound with ethanol.

-

Concentration: The ethanolic extract is filtered and concentrated under reduced pressure to yield a crude residue.[4]

-

Column Chromatography: The crude ethanolic extract is subjected to column chromatography for purification.

Spectroscopic Data and Structure Elucidation

The structure of this compound has been elucidated primarily through the application of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).[2][5]

The chemical structure of this compound is presented below:

Figure 2: Chemical structure of this compound.

Spectroscopic Data Summary

The key spectroscopic data for this compound are summarized in the following tables.

Table 1: Mass Spectrometry Data for this compound [2]

| Ion | m/z | Interpretation |

| [M+Na]⁺ | 689 | Molecular ion peak with sodium adduct |

| [M+K]⁺ | 673 | Molecular ion peak with potassium adduct |

| [M-162]⁺ | 511 | Loss of a hexose (glucose) moiety |

| [M-162-44]⁺ | 527 | Subsequent loss of a carboxyl group (COO) |

Table 2: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [2]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-12 | 7.0 | brs | - |

| H-1' (anomeric) | 6.8 | - | - |

| H-2β | 4.73 | d | 9.5 |

| H-3α | 4.66 | s | - |

| H-19 | 4.47 | brs | - |

| Glucose Protons | 3.32–3.89 | m | - |

| H-18 | 3.48 | brs | - |

| Methyl Protons (7x) | 0.12, 0.16, 0.19, 0.33, 0.36, 0.40, 0.57 | s | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃) [2]

| Carbon | Chemical Shift (δ, ppm) |

| C-28 (Ester Carbonyl) | 175.4 |

| C-13 | 144.2 |

| C-12 | 121.8 |

| C-1' (anomeric) | 94.26 |

| C-19 | 77.9 |

| C-3 | 75.6 |

| C-2 | 69.7 |

| Glucose Carbons | 60.2, 60.8, 67.6, 72.5, 76.8 |

| Methyl Carbons | 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3 |

Interpretation of Spectroscopic Data

-

IR Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands for hydroxyl groups (3355 cm⁻¹), an ester carbonyl group (1730 cm⁻¹), and a trisubstituted double bond (1630 cm⁻¹).[2]

-

Mass Spectrometry: The molecular ion peak in the HR-ESIMS spectrum confirms the molecular formula as C₃₆H₅₈O₁₀.[2][6] The fragmentation pattern, showing a loss of 162 amu, is indicative of the cleavage of a hexose unit.[2]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum displays signals for an olefinic proton (δ 7.0), seven methyl singlets, and three oxygen-bearing methine protons. The anomeric proton signal at δ 6.8 confirms the presence of a β-glucose unit.[2]

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum shows 36 carbon signals, including an ester carbonyl carbon (δ 175.4), two olefinic carbons (δ 121.8 and 144.2), and the anomeric carbon of glucose at δ 94.26, which is characteristic of an ester linkage to the C-28 carboxyl group of the aglycone.[2]

Biological Activity and Signaling Pathways

This compound has been reported to exhibit several biological activities, including the inhibition of dipeptidyl peptidase-IV (DPP-IV) and potential antiviral activity against SARS-CoV-2.[1][2]

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

DPP-IV is an enzyme that inactivates incretin hormones such as GLP-1 and GIP, which are involved in glucose homeostasis. By inhibiting DPP-IV, this compound can increase the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon release.

Figure 3: Proposed signaling pathway for DPP-IV inhibition by this compound.

Potential Antiviral Activity against SARS-CoV-2

Molecular docking studies have suggested that this compound can bind to and potentially inhibit key enzymes of the SARS-CoV-2 virus, including the 3-chymotrypsin-like protease (3CLpro), the papain-like protease (PLpro), and the RNA-dependent RNA polymerase (RdRp).[2] These enzymes are crucial for viral replication and transcription.

Figure 4: Proposed mechanism of this compound's antiviral activity against SARS-CoV-2.

Conclusion

The chemical structure of this compound has been unequivocally established through a combination of systematic isolation procedures and comprehensive spectroscopic analysis. The detailed understanding of its molecular architecture is fundamental for the ongoing research into its pharmacological properties and potential therapeutic applications. The data and methodologies presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development, facilitating further exploration of this compound and its derivatives as promising lead compounds.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 3. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 4. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. academic.oup.com [academic.oup.com]

Spectroscopic Profile of Arjunetin: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Arjunetin, a triterpenoid saponin isolated from the bark of Terminalia arjuna. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed data and experimental protocols for ¹H NMR, ¹³C NMR, HR-ESIMS, and IR spectroscopy.

Spectroscopic Data of this compound

The following tables summarize the key spectroscopic data obtained for this compound, facilitating its identification and characterization.

Nuclear Magnetic Resonance (NMR) Data

The NMR spectra were recorded on a 400 MHz spectrometer in deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectroscopic Data of this compound [1]

| Proton Assignment | Chemical Shift (δH) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-12 | 7.0 | brs | - |

| H-3α | 4.66 | s | - |

| H-2β | 4.73 | d | 9.5 |

| H-19 | 4.47 | brs | - |

| H-18 | 3.48 | brs | - |

| Glucose Hydrogens | 3.32–3.89 | m | - |

| Anomeric H-1' | 6.8 | - | - |

| Methyl Singlets (7x) | 0.12, 0.16, 0.19, 0.33, 0.36, 0.40, 0.57 | s | - |

Table 2: ¹³C NMR Spectroscopic Data of this compound [1]

| Carbon Assignment | Chemical Shift (δC) in ppm |

| C-2 | 69.7 |

| C-3 | 75.6 |

| C-12 | 121.8 |

| C-13 | 144.2 |

| C-19 | 77.9 |

| C-28 (Ester Carbonyl) | 175.4 |

| Anomeric C-1' | 94.2 |

| Methyl Carbons | 13.9, 16.9, 17.0, 17.6, 23.5, 25.8, 27.3 |

| Glucose Carbons | 61.5, 70.1, 71.8, 73.8, 77.2 |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) Data

HR-ESIMS was conducted in positive ion mode with methanol as the solvent.

Table 3: HR-ESIMS Data of this compound

| Parameter | Value | Reference |

| Molecular Formula | C₃₆H₅₈O₁₀ | [2] |

| Molecular Weight | 650.8 g/mol | [2] |

| [M+Na]⁺ | m/z 673 | [1] |

| [M+K]⁺ | m/z 689 | [1] |

| Fragmentation Ions | m/z 527, 511, 487, 430, 413 | [1][3] |

Infrared (IR) Spectroscopy Data

The IR spectrum was recorded using KBr pellets.

Table 4: IR Spectroscopic Data of this compound [1]

| Functional Group | Absorption Band (cm⁻¹) |

| Hydroxyl (-OH) | 3355 |

| Ester (C=O) | 1730 |

| Trisubstituted Double Bond (C=C) | 1630, 894 |

| Methyl (C-H) | 1452 |

| Gem-dimethyl | 1391 |

| C-O Stretching | 1260, 1161, 1049 |

Experimental Protocols

The following protocols provide a general methodology for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : A sample of isolated this compound is dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃), to a suitable concentration for NMR analysis.[4] Tetramethylsilane (TMS) is added as an internal standard.

-

Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a JEOL 400 MHz instrument.[1]

-

Data Acquisition : Standard pulse sequences are used to acquire ¹H and ¹³C spectra. For structural elucidation, 2D NMR experiments like COSY, HSQC, and HMBC can also be performed.[5]

-

Data Processing : The acquired data is processed using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

HR-ESIMS

-

Sample Preparation : The purified this compound sample is dissolved in a suitable solvent, such as methanol, to a concentration appropriate for mass spectrometry.[1]

-

Instrumentation : The analysis is performed on a high-resolution mass spectrometer, for example, a Q-TOF micro mass spectrometer (Waters USA), equipped with an electrospray ionization (ESI) source.[1]

-

Data Acquisition : The sample solution is introduced into the ESI source. The analysis is typically carried out in positive ion mode to observe protonated molecules or adducts like [M+Na]⁺ and [M+K]⁺.[1]

-

Data Analysis : The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ion and its fragments, which allows for the determination of the elemental composition.

IR Spectroscopy

-

Sample Preparation : A small amount of the dry, solid this compound sample is finely ground with potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet.[1]

-

Instrumentation : The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Perkin Elmer Spectrum One.[1]

-

Data Acquisition : The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is acquired over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis : The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural source, Terminalia arjuna.

Caption: Isolation workflow of this compound.

References

- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of Polyphenols in Terminalia arjuna Bark Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. rsc.org [rsc.org]

- 5. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - PMC [pmc.ncbi.nlm.nih.gov]

Arjunetin: A Technical Guide to its Discovery, Isolation, and Biological Evaluation from Terminalia arjuna

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunetin, a triterpenoid saponin glycoside from the bark of Terminalia arjuna, has garnered scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details experimental protocols for its extraction and purification and summarizes its known biological activities. While extensive research has been conducted on the crude extracts of Terminalia arjuna and other isolated compounds, this document focuses on the available data for this compound, supplemented with findings from related compounds and extracts to provide a broader context for future research and drug development endeavors.

Introduction

Terminalia arjuna (Roxb.) Wight & Arn., a large evergreen tree in the Combretaceae family, has been a cornerstone of Ayurvedic medicine for centuries, primarily for its cardioprotective properties.[1] The bark of this tree is a rich source of various phytochemicals, including triterpenoids, flavonoids, tannins, and glycosides.[2][3] Among these, this compound, a triterpenoid saponin, has been identified as a significant bioactive constituent.[1][4] This document serves as a technical resource for researchers and professionals in drug development, offering an in-depth look at the scientific journey of this compound from its natural source to its potential as a therapeutic agent.

Discovery and Source

This compound was first isolated from the benzene and ethanolic extracts of the bark of Terminalia arjuna.[2] It is one of the major triterpenoids present in the plant, alongside arjunic acid, arjungenin, and arjunglucoside-I.[4] The bark of Terminalia arjuna remains the primary and most commercially viable source of this compound.

Chemical Structure and Properties

This compound is a triterpenoid glycoside. Its chemical structure has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), and Infrared (IR) spectroscopy.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H58O10 | [6] |

| Molecular Weight | 650.8 g/mol | [6] |

| Appearance | Colorless solid | [4] |

Experimental Protocols

Isolation and Purification of this compound from Terminalia arjuna Bark

The following protocol is a synthesized methodology based on published literature for the extraction and purification of this compound.[4]

4.1.1. Plant Material and Extraction

-

Collection and Preparation: Air-dried bark of Terminalia arjuna is collected and ground into a fine powder.

-

Soxhlet Extraction: 1.5 kg of the powdered bark is sequentially extracted with solvents of increasing polarity, typically hexane, chloroform, and ethanol (5 L each), for 72 hours using a Soxhlet apparatus.[4] The ethanolic extract is where this compound is predominantly found.

-

Filtration and Concentration: After extraction, the solvent is filtered and evaporated under vacuum to yield the crude extract. The residue is stored at room temperature.[4]

4.1.2. Chromatographic Separation

-

Column Chromatography: The ethanolic extract is subjected to column chromatography for the separation of its phytochemical constituents.[4]

-

Stationary Phase: Silica gel (60–120 mesh).[4]

-

Column Dimensions: A glass column of 60 cm x 50 mm is typically used.[4]

-

Elution: The column is eluted with a gradient of solvents, starting with less polar solvents and gradually increasing the polarity. This compound is typically eluted with 100% methanol.[4]

-

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

Characterization of this compound

The structure and purity of the isolated this compound are confirmed using the following spectroscopic methods:

-

Infrared (IR) Spectroscopy: To identify functional groups. Characteristic absorption bands for this compound include those for hydroxyl groups (3355 cm⁻¹), ester groups (1730 cm⁻¹), and trisubstituted double bonds (1630 cm⁻¹).[4]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. HR-ESIMS of this compound shows a molecular ion peak at m/z 673 [M+Na]⁺.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For the detailed structural elucidation.

-

¹H NMR: Reveals the presence of an olefinic proton, seven methyl singlets, and three oxygen-bearing methine protons, along with signals corresponding to the glucose moiety.[4]

-

¹³C NMR: Shows 36 signals, including seven methyl signals, three secondary hydroxyl groups, a trisubstituted double bond, an ester carbonyl, and signals for the glucose carbons.[4]

-

Biological Activities and Quantitative Data

While the biological activities of crude extracts of Terminalia arjuna are widely reported, specific quantitative data for purified this compound is limited. The following tables summarize the available data for this compound and related compounds or extracts.

Table 2: Quantitative Biological Activity Data for this compound

| Biological Activity | Assay/Model | Target/Organism | Result | Unit | Reference |

| Insect Growth Inhibition | Diet-based assay | Spilarctia obliqua | GI₅₀ = 188.5 | µg/g diet | [7] |

| Insect Feeding Deterrence | Diet-based assay | Spilarctia obliqua | FD₅₀ = 287.1 | µg/g diet | [7] |

| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 3CLpro | Binding Energy = -8.4 | kcal/mol | [8] |

| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 PLpro | Binding Energy = -7.6 | kcal/mol | [8] |

| Antiviral (in-silico) | Molecular Docking | SARS-CoV-2 RdRp | Binding Energy = -8.1 | kcal/mol | [8] |

Table 3: Anticancer Activity of Terminalia arjuna Crude Extracts

Note: The following data is for crude extracts and not purified this compound.

| Cell Line | Extract Type | Concentration | Growth Inhibition (%) | Reference |

| HEP2 (Liver Cancer) | Petroleum-ether bark extract | 100 µg/ml | 78 | [4] |

| HT29 (Colon Cancer) | Petroleum-ether bark extract | 100 µg/ml | 79.33 | [4] |

| MCF-7 (Breast Cancer) | Methanolic bark extract | IC₅₀ = 25 µg/ml | 50 | [9] |

| MCF-7 (Breast Cancer) | Methanolic bark extract Phytosome | IC₅₀ = 15 µg/ml | 50 | [9] |

Mechanism of Action and Signaling Pathways

Direct evidence for the signaling pathways modulated by purified this compound is currently lacking in the scientific literature. However, studies on crude extracts of Terminalia arjuna and other isolated compounds provide insights into potential mechanisms.

Apoptosis and Cell Cycle Arrest

Ethanolic extracts of Terminalia arjuna have been shown to induce apoptosis in human hepatoma (HepG2) cells.[10] This process is associated with an accumulation of the p53 tumor suppressor protein and the proteolytic cleavage of caspase-3, a key executioner caspase in the apoptotic pathway.[4][10] Another compound isolated from Terminalia arjuna, casuarinin, has been demonstrated to induce cell cycle arrest in the G0/G1 phase and apoptosis in human breast adenocarcinoma (MCF-7) and non-small cell lung cancer (A549) cells.[3][11] This is reportedly mediated by the p53-dependent induction of p21/WAF1 and the activation of the Fas/Fas ligand apoptotic system.[3][11]

References

- 1. researchgate.net [researchgate.net]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ijddr.in [ijddr.in]

- 10. Effects of Terminalia arjuna bark extract on apoptosis of human hepatoma cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of cell cycle arrest and apoptosis in human non-small cell lung cancer A549 cells by casuarinin from the bark of Terminalia arjuna Linn - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Arjunetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunetin, a triterpenoid saponin primarily isolated from the bark of Terminalia arjuna, has garnered significant interest within the scientific community for its diverse pharmacological potential. This technical guide provides a comprehensive overview of the preliminary biological screening of this compound, summarizing key findings and detailing the experimental methodologies employed to evaluate its bioactivities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into this compound's insecticidal, neuroprotective, enzymatic, and potential antiviral and antidiabetic properties. The information is presented through structured data tables, detailed experimental protocols, and visualized pathways and workflows to facilitate a deeper understanding of this compound's biological profile.

Introduction

This compound is a naturally occurring compound that has been the subject of various preclinical studies. Its multifaceted biological activities make it a promising candidate for further investigation in the development of novel therapeutic agents. This guide synthesizes the existing data on its preliminary biological screening, focusing on quantifiable outcomes and the methodologies used to obtain them.

Biological Activities and Experimental Data

The biological activities of this compound have been explored across several domains. The following sections summarize the quantitative data from these screenings.

Insecticidal Activity

This compound has demonstrated notable insect feeding-deterrent and growth inhibitory effects, particularly against the lepidopteran insect Spilarctia obliqua.[1]

Table 1: Insecticidal Activity of this compound against Spilarctia obliqua

| Activity | Parameter | Value (µg/g diet) |

| Growth Inhibition | GI50 | 188.5[1] |

| Feeding Deterrence | FD50 | 287.1[1] |

Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been evaluated for its potential to inhibit acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.

Table 2: Acetylcholinesterase Inhibitory Activity of this compound

| Assay Method | Parameter | Value (mM) |

| TLC-Bioautography | IC50 | 0.023[2] |

In-Silico Antiviral Activity (SARS-CoV-2)

Computational docking studies have been conducted to assess the potential of this compound to inhibit key proteins of the SARS-CoV-2 virus. These in-silico results suggest a potential antiviral activity, which warrants further in-vitro and in-vivo validation.

Table 3: In-Silico Binding Affinities of this compound to SARS-CoV-2 Targets

| Viral Target | Binding Energy (kcal/mol) |

| 3CLpro | -8.4 |

| PLpro | -7.6 |

| RdRp | -8.1 |

In-Silico Dipeptidyl Peptidase-IV (DPP-IV) Inhibitory Activity

Molecular docking studies have also suggested that this compound may act as an inhibitor of DPP-IV, an enzyme implicated in type 2 diabetes.[3] These computational findings highlight a potential therapeutic application for this compound in metabolic disorders.

Table 4: In-Silico Evaluation of this compound as a DPP-IV Inhibitor

| Finding | Details |

| Binding Preference | This compound, similar to the drug Vildagliptin, shows a preference for binding near the interface region of the dimeric form of the DPP-IV enzyme.[3] |

| Comparative Activity | In-silico studies suggest that this compound has superior DPP-IV inhibitory activity compared to synthetic inhibitors like Sitagliptin and Vildagliptin.[3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Insect Antifeedant and Growth Inhibitory Assay

This protocol is based on the evaluation of this compound against Spilarctia obliqua.[1]

Objective: To determine the feeding deterrence and growth inhibition of this compound.

Materials:

-

Larvae of Spilarctia obliqua

-

Artificial diet

-

This compound

-

Ethanol (solvent)

-

Petri dishes

-

Incubator

Procedure:

-

Diet Preparation: Prepare a standard artificial diet for the larvae. Dissolve this compound in ethanol to prepare various concentrations. Incorporate the this compound solutions into the diet after it has cooled to about 40°C. A control diet containing only ethanol should also be prepared.

-

Antifeedant Assay:

-

Place a known amount of the treated and control diet in separate, pre-weighed Petri dishes.

-

Introduce a pre-weighed, single larva into each Petri dish.

-

After a 24-hour period, remove the larvae and re-weigh the Petri dishes with the remaining diet.

-

Calculate the food consumption in both treated and control diets.

-

The feeding deterrence is calculated using the formula: % Feeding Deterrence = [(C-T)/(C+T)] * 100, where C is the consumption in the control and T is the consumption in the treatment.

-

The FD50 value is the concentration at which 50% feeding deterrence is observed.

-

-

Growth Inhibitory Assay:

-

Place a known number of early instar larvae in Petri dishes containing the treated and control diets.

-

Allow the larvae to feed for a specified period (e.g., 48-72 hours).

-

Record the weight of the larvae at the beginning and end of the experiment.

-

Calculate the percentage of growth inhibition using the formula: % Growth Inhibition = [1 - (TWG/CWG)] * 100, where TWG is the total weight gain in the treatment group and CWG is the total weight gain in the control group.

-

The GI50 value is the concentration that causes 50% growth inhibition.

-

Acetylcholinesterase (AChE) Inhibition Assay (TLC-Bioautography)

This protocol is a modification of the Ellman method adapted for TLC.[2][4]

Objective: To qualitatively and semi-quantitatively assess the AChE inhibitory activity of this compound.

Materials:

-

TLC plates (silica gel)

-

This compound standard solutions

-

Acetylcholinesterase (AChE) enzyme solution

-

1-Naphthyl acetate (substrate)

-

Fast Blue B salt (visualizing agent)

-

Tris-HCl buffer (pH 7.8)

-

Bovine Serum Albumin (BSA)

Procedure:

-

Sample Application: Spot different concentrations of this compound solution onto a TLC plate.

-

Enzyme and Substrate Application:

-

Spray the TLC plate with the 1-naphthyl acetate solution and allow it to dry.

-

Subsequently, spray the plate with the AChE enzyme solution.

-

-

Incubation: Incubate the plate at 37°C for 20 minutes in a humid chamber.

-

Visualization: Spray the plate with Fast Blue B salt solution.

-

Analysis: A purple-colored background will form due to the reaction of naphthol (produced by the enzymatic hydrolysis of 1-naphthyl acetate) with Fast Blue B salt. Areas where the enzyme has been inhibited by this compound will appear as white spots. The size and intensity of the white spots are proportional to the concentration and inhibitory activity of this compound. The IC50 value can be determined by densitometric analysis of the inhibition zones.

Catalase Inhibition Assay

This is a general spectrophotometric protocol to assess catalase inhibition.

Objective: To determine the inhibitory effect of this compound on catalase activity.

Materials:

-

Catalase enzyme solution

-

Hydrogen peroxide (H₂O₂) solution

-

Phosphate buffer (pH 7.0)

-

This compound solutions of varying concentrations

-

UV-Vis Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing phosphate buffer, catalase enzyme solution, and the this compound solution (or solvent for control).

-

Initiation of Reaction: Add H₂O₂ solution to the cuvette to start the enzymatic reaction.

-

Spectrophotometric Measurement: Immediately measure the decrease in absorbance at 240 nm over a specific time period. The decrease in absorbance corresponds to the degradation of H₂O₂ by catalase.

-

Calculation of Inhibition: The rate of H₂O₂ degradation is calculated for both the control and this compound-treated samples. The percentage of catalase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100. The IC50 value can be determined by plotting the percentage of inhibition against different concentrations of this compound.

Cytochrome P450 (CYP) Inhibition Assay using Human Liver Microsomes

This is a general protocol for in-vitro evaluation of drug-drug interaction potential.

Objective: To assess the inhibitory potential of this compound on major CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9).

Materials:

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system

-

Specific probe substrates for each CYP isoform (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6, diclofenac for CYP2C9)

-

This compound solutions of varying concentrations

-

Incubator

-

LC-MS/MS system

Procedure:

-

Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing HLMs, phosphate buffer, and the this compound solution (or solvent for control). Pre-incubate at 37°C.

-

Initiation of Reaction: Add the specific probe substrate to the mixture, followed by the NADPH regenerating system to start the metabolic reaction.

-

Termination of Reaction: After a specified incubation time, terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).

-

Sample Preparation: Centrifuge the mixture to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the specific metabolite of the probe substrate.

-

Data Analysis: The rate of metabolite formation in the presence of this compound is compared to the control. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

Summary and Future Directions

The preliminary biological screening of this compound reveals a compound with a diverse and promising pharmacological profile. Its notable insecticidal properties suggest potential applications in agriculture. The acetylcholinesterase inhibitory activity indicates a possible role in the management of neurodegenerative diseases. Furthermore, in-silico studies have opened avenues for exploring its antiviral and antidiabetic potential.

Future research should focus on:

-

In-vitro and in-vivo validation of the in-silico findings for antiviral and DPP-IV inhibitory activities.

-

Elucidation of the precise mechanisms of action for its observed biological effects.

-

Comprehensive toxicological studies to establish a safety profile.

-

Lead optimization studies to enhance its therapeutic efficacy and pharmacokinetic properties.

This technical guide provides a solid foundation for researchers to build upon, fostering further investigation into the promising therapeutic applications of this compound.

References

- 1. This compound from Terminalia arjuna as an insect feeding-deterrent and growth inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and Pharmacokinetic Aspects of the Acetylcholinesterase-Inhibitory Potential of the Oleanane-Type Triterpenes and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dipeptidyl peptidase IV Inhibitory activity of Terminalia arjuna attributes to its cardioprotective effects in experimental diabetes: In silico, in vitro and in vivo analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modified TLC bioautographic method for screening acetylcholinesterase inhibitors from plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

Arjunetin's Antiviral Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arjunetin, a triterpenoid saponin isolated from Terminalia arjuna, has emerged as a compound of interest in antiviral research. Primarily investigated through computational studies, its potential mechanism of action is centered on the inhibition of key viral enzymes essential for replication. This technical guide provides a comprehensive overview of the current understanding of this compound's antiviral properties, with a focus on its computationally predicted activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This document summarizes the available quantitative data, outlines the methodologies used in these preliminary studies, and presents the proposed mechanisms through signaling pathway diagrams. It is important to note that the current body of evidence is largely based on in silico models, and further in vitro and in vivo experimental validation is necessary to substantiate these findings.

Introduction

The ongoing search for novel antiviral agents has led to the investigation of numerous natural products for their therapeutic potential. This compound, derived from the bark of Terminalia arjuna—a plant with a history of use in traditional medicine—has been identified as a promising candidate.[1][2] While the bark extract of Terminalia arjuna has demonstrated anti-herpesvirus activity, research into the specific antiviral mechanisms of its isolated compounds is still in the early stages.[1] This guide focuses specifically on the current scientific data related to this compound's proposed antiviral mechanism of action.

Proposed Mechanism of Action Against SARS-CoV-2

The primary hypothesis for this compound's antiviral activity is its ability to act as an inhibitor of critical SARS-CoV-2 enzymes.[1] Molecular docking and molecular dynamics simulation studies have suggested that this compound can bind to and potentially inhibit the function of the following viral proteins:

-

3CLpro (Main Protease): This enzyme is crucial for the cleavage of viral polyproteins into functional proteins required for viral replication.

-

PLpro (Papain-Like Protease): PLpro is also involved in the processing of viral polyproteins and plays a role in antagonizing the host's innate immune response.

-

RdRp (RNA-dependent RNA polymerase): This is the key enzyme responsible for the replication of the viral RNA genome.

Computational models predict that this compound binds to the active sites of these enzymes with high affinity, potentially more effectively than some existing FDA-approved antiviral drugs.[1][2]

A secondary proposed mechanism involves the inhibition of catalase .[1][2] Catalase inhibition has been linked to the suppression of viral replication, and this compound has been shown to inhibit catalase activity in a dose-dependent manner in vitro.[1]

Quantitative Data: In Silico Binding Affinity

The following table summarizes the quantitative data from molecular docking studies, comparing the binding energy of this compound with that of approved antiviral drugs against key SARS-CoV-2 targets. Lower binding energy values indicate a potentially stronger and more stable interaction.

| Target Protein | Compound | Binding Energy (kcal/mol) | Inhibitory Constant (Ki) | Reference |

| 3CLpro | This compound | -8.4 | 76 pM | [1] |

| Lopinavir | -7.2 | 2.1 nM | [1] | |

| PLpro | This compound | -7.6 | 0.70 nM | [1] |

| Lopinavir | -7.74 | 0.53 nM | [1] | |

| RdRp | This compound | -8.1 | 0.17 nM | [1] |

| Remdesivir | -7.6 | 0.70 nM | [1] |

Signaling and Interaction Diagrams

The following diagrams illustrate the proposed mechanisms of action based on current computational models.

Caption: Proposed inhibition of key SARS-CoV-2 enzymes by this compound.

Caption: Current research workflow and future directions for this compound.

Experimental Methodologies

The primary methodologies employed to investigate this compound's antiviral potential have been computational.

Molecular Docking

-

Objective: To predict the binding affinity and interaction patterns between this compound (ligand) and the viral target proteins.

-

Protocol Outline:

-

Protein Preparation: The 3D crystallographic structures of the target proteins (e.g., SARS-CoV-2 3CLpro, PLpro, and RdRp) are obtained from a protein data bank. Water molecules and other non-essential ligands are removed, and polar hydrogens are added.

-

Ligand Preparation: The 3D structure of this compound is generated and optimized for its lowest energy conformation.

-

Docking Simulation: A docking software is used to systematically place the this compound molecule into the binding site of the target protein in various orientations and conformations.

-

Scoring and Analysis: The interactions are scored based on a force field to estimate the binding energy. The pose with the lowest binding energy is typically considered the most favorable.

-

Molecular Dynamics Simulation

-

Objective: To simulate the dynamic behavior of the this compound-protein complex over time to assess its stability.

-

Protocol Outline:

-

System Setup: The most favorable docked complex from the molecular docking study is placed in a simulated physiological environment (a box of water molecules and ions).

-

Simulation: The system's energy is minimized, and then it is gradually heated and equilibrated to physiological temperature and pressure. A production simulation is then run for a specified duration (e.g., 200-500 ns).

-

Trajectory Analysis: The trajectory of the atoms over time is analyzed to evaluate the stability of the complex, including root-mean-square deviation (RMSD) and the nature of the interactions (e.g., hydrogen bonds).

-

Catalase Inhibition Assay

-

Objective: To measure the inhibitory effect of this compound on catalase activity in vitro.

-

Protocol Outline:

-

A solution of catalase is incubated with varying concentrations of this compound.

-

The enzymatic reaction is initiated by adding a known concentration of hydrogen peroxide (the substrate for catalase).

-

The rate of hydrogen peroxide decomposition is measured over time, often by monitoring the decrease in absorbance at a specific wavelength.

-

The inhibition of catalase activity is calculated by comparing the reaction rates in the presence and absence of this compound.

-

Broader Context and Other Terminalia arjuna Compounds

While research on this compound is nascent, other compounds from Terminalia arjuna have been investigated for their antiviral properties. Notably, casuarinin , a hydrolyzable tannin from the same plant, has demonstrated in vitro activity against Herpes Simplex Virus type 2 (HSV-2) .[3][4] The mechanism for casuarinin is proposed to be the inhibition of viral attachment and penetration into host cells.[3][4] This highlights that Terminalia arjuna is a source of multiple compounds with diverse potential antiviral mechanisms.

Conclusion and Future Directions

The current evidence, primarily from in silico studies, suggests that this compound may possess antiviral activity against SARS-CoV-2 by inhibiting its key replicative enzymes.[1][2] The predicted binding affinities are promising when compared to established antiviral drugs.[1] However, it is crucial to emphasize that these computational predictions require rigorous experimental validation.

Future research should prioritize:

-

In vitro enzymatic assays to confirm the inhibition of 3CLpro, PLpro, and RdRp by this compound.

-

In vitro antiviral assays using cell culture models to determine the efficacy of this compound in inhibiting viral replication (e.g., plaque reduction assays).

-

Mechanism of action studies to investigate the impact of this compound on host cell signaling pathways that may be involved in viral infection and the host immune response.

-

In vivo studies in animal models to assess the safety and efficacy of this compound.

A comprehensive understanding of this compound's antiviral potential can only be achieved through these subsequent stages of preclinical research.

References

- 1. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound as a promising drug candidate against SARS-CoV-2: molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antiherpes simplex virus type 2 activity of casuarinin from the bark of Terminalia arjuna Linn. | CoLab [colab.ws]

- 4. Scholars Portal [scholarsportal.info]

Investigating the Anticancer Properties of Arjunetin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: While Arjunetin is a known constituent of Terminalia arjuna, a plant with recognized medicinal properties, publicly available scientific literature specifically detailing its anticancer activities is limited. This guide synthesizes the current understanding of the anticancer potential of compounds from Terminalia arjuna and provides a framework for investigating this compound's specific properties, including detailed experimental protocols and potential signaling pathways for investigation.

Introduction

This compound is a glycoside of arjungenin, a triterpenoid saponin isolated from the bark of Terminalia arjuna.[1] The Terminalia arjuna plant has a long history in traditional medicine for treating various ailments, including cardiovascular diseases.[2] Modern scientific investigation has begun to explore its potential as a source of novel therapeutic agents, including those with anticancer properties.[3] While research has highlighted the anticancer activities of crude extracts and other isolated compounds from Terminalia arjuna, such as arjunic acid and casuarinin, specific data on this compound remains scarce.[4][5][6]

This technical guide aims to provide a comprehensive overview of the potential anticancer properties of this compound by extrapolating from the known activities of related compounds and Terminalia arjuna extracts. It outlines key experimental protocols for researchers to investigate this compound's efficacy and mechanism of action, and proposes signaling pathways that may be involved in its potential anticancer effects.

Potential Anticancer Mechanisms of Action

Based on studies of Terminalia arjuna extracts and related compounds, this compound may exert anticancer effects through several mechanisms:

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a critical process for eliminating damaged or cancerous cells. Studies on Terminalia arjuna extracts have shown the induction of apoptosis in various cancer cell lines.[7] This is often characterized by morphological changes, DNA fragmentation, and the activation of a cascade of enzymes known as caspases.[7]

-

Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication of cells. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Compounds from Terminalia arjuna have been shown to induce cell cycle arrest, preventing cancer cells from dividing and multiplying.[5][6]

-

Modulation of Key Signaling Pathways: The anticancer effects of natural compounds are often mediated by their interaction with specific cellular signaling pathways that regulate cell survival, proliferation, and death.

Quantitative Data on Related Compounds

| Compound/Extract | Cancer Cell Line(s) | IC50/GI50 Value(s) | Reference(s) |

| Petroleum-ether extract of Terminalia arjuna bark | HEP2 (liver), HT29 (colon) | 78% and 79.33% growth inhibition at 100 µg/ml, respectively | [8] |

| Arjunolic acid | MCF-7 (breast), MDA-MB-231 (breast), 4T1 (murine breast) | CC50 values of 22.5 µg/mL, 25.4 µg/mL, and 18.3 µg/mL, respectively | [9] |

| Arjunic Acid | Ovarian (PA 1), Human Oral (KB), Liver (HepG-2 & WRL-68) | Found to be considerably active | [4] |

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) are measures of the effectiveness of a substance in inhibiting a specific biological or biochemical function. CC50 (cytotoxic concentration 50) is the concentration of a substance that kills 50% of cells.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to assess the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Protocol:

-

Cell Seeding and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI signal.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on the expression levels of proteins involved in apoptosis and cell cycle regulation.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against the proteins of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3, Cyclin B1, CDK1).

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Potential Signaling Pathways for Investigation

Based on the known mechanisms of related compounds, the following signaling pathways are prime candidates for investigation into this compound's anticancer activity.

p53-Mediated Apoptosis Pathway

The tumor suppressor protein p53 plays a crucial role in inducing apoptosis in response to cellular stress.[12] Studies on Terminalia arjuna extracts have shown an accumulation of p53 protein in cancer cells.[7] this compound may activate this pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.

Figure 1: Proposed p53-mediated apoptotic pathway induced by this compound.

Cell Cycle Arrest at G2/M Phase

Investigation into related compounds suggests a potential for this compound to induce cell cycle arrest at the G2/M transition. This is often regulated by the Cyclin B1/CDK1 complex. This compound may inhibit the activity of this complex, preventing cells from entering mitosis.

Figure 2: Proposed mechanism of this compound-induced G2/M cell cycle arrest.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the anticancer properties of a novel compound like this compound.

Figure 3: Experimental workflow for investigating this compound's anticancer properties.

Conclusion and Future Directions

While direct evidence for the anticancer properties of this compound is currently lacking in the scientific literature, the known activities of Terminalia arjuna extracts and its other constituents provide a strong rationale for its investigation as a potential anticancer agent. The experimental protocols and proposed signaling pathways outlined in this guide offer a clear roadmap for researchers to systematically evaluate the efficacy and mechanism of action of this compound.

Future research should focus on:

-

Determining the cytotoxic and growth-inhibitory effects of isolated this compound against a panel of cancer cell lines to establish its potency and selectivity.

-

Elucidating the precise molecular mechanisms by which this compound may induce apoptosis and/or cell cycle arrest, with a focus on key regulatory proteins.

-

Conducting in vivo studies using animal models to evaluate the antitumor efficacy and safety profile of this compound.